molecular formula C10H8BrNOS B5620995 3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one

3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one

Cat. No. B5620995
M. Wt: 270.15 g/mol
InChI Key: HDQKRYLVTXELSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one is not fully understood. However, it has been suggested that its pharmacological activities are mediated through the modulation of various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects
Studies have shown that 3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one exhibits various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in various pathological conditions such as inflammation and cancer. It has also been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily purified and characterized. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its potential applications in certain experiments.

Future Directions

There are several future directions for the research on 3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacological properties for potential drug development.

Synthesis Methods

The synthesis of 3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one involves the reaction between 2-aminobenzenethiol and allyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various pharmacological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-2-5-12-8-4-3-7(11)6-9(8)14-10(12)13/h2-4,6H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQKRYLVTXELSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one

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